2-Amino-1-thiazol-2-yl-ethanone
Overview
Description
2-Amino-1-thiazol-2-yl-ethanone is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-thiazol-2-yl-ethanone typically involves the cyclization and condensation of halocarbonyl compounds with thiourea or thioamides . One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea under reflux conditions . Another approach is the Gabriel synthesis, which treats α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale synthesis protocols that ensure high yield and purity. These methods typically involve optimized reaction conditions, such as controlled temperature and pressure, to facilitate the efficient formation of the thiazole ring .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-thiazol-2-yl-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
2-Amino-1-thiazol-2-yl-ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: The compound is used in the production of dyes, pigments, and rubber vulcanization accelerators.
Mechanism of Action
The mechanism of action of 2-Amino-1-thiazol-2-yl-ethanone involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand for estrogen receptors and adenosine receptor antagonists . Additionally, it may inhibit enzymes like phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX), contributing to its anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-1-thiazol-2-yl-ethanone include:
2-Acetylthiazole: Known for its use in flavor and fragrance industries.
2-Acetyl-2-thiazoline: Used in the synthesis of various pharmaceuticals.
2-Aminothiazole: Exhibits a broad range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of sulfur and nitrogen atoms within the thiazole ring, which contributes to its diverse reactivity and wide range of applications in different fields .
Biological Activity
2-Amino-1-thiazol-2-yl-ethanone is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant studies and data.
Chemical Structure and Synthesis
Chemical Structure : The compound features a thiazole ring, which contains both sulfur and nitrogen atoms, contributing to its unique reactivity and biological properties. Its IUPAC name is 2-amino-1-(1,3-thiazol-2-yl)ethanone.
Synthesis Methods : The synthesis of this compound typically involves the cyclization of halocarbonyl compounds with thiourea or thioamides under controlled conditions to ensure high yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride for various transformations.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study found that derivatives of the 2-amino-thiazole series demonstrated potent antibacterial effects against Mycobacterium tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MIC) against this pathogen .
Additionally, derivatives have shown effectiveness against various bacterial strains, including E. coli and Salmonella typhi, with zones of inhibition ranging from 15 to 19 mm at specific concentrations .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in human gastric and colorectal tumors. One notable derivative was found to interact with tubulin, disrupting microtubule formation and causing cell cycle arrest at the G2/M phase .
A comprehensive evaluation of various analogs revealed that many exhibited selective nanomolar inhibitory activity against a range of human cancer cell lines, including breast, lung, and prostate cancers .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Antimicrobial Action : The mechanism does not appear to involve iron chelation but may disrupt bacterial cell wall synthesis or function .
- Anticancer Mechanism : The compound's interaction with tubulin suggests it may act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells .
Comparative Analysis
Compound | Biological Activity | Mechanism |
---|---|---|
This compound | Antimicrobial, Anticancer | Microtubule destabilization |
2-Acetylthiazole | Flavoring agent | Not applicable |
2-Aminothiazole | Broad antimicrobial and anticancer | Various (e.g., enzyme inhibition) |
Case Studies
- Antitubercular Activity : A study synthesized several analogs of 2-amino-thiazoles that showed promising results against M. tuberculosis, indicating potential for development as novel anti-tubercular agents .
- Cancer Cell Proliferation Inhibition : Research on a specific derivative demonstrated significant cytotoxic effects on histocultured human tumors, highlighting its potential as an anticancer therapeutic .
Properties
IUPAC Name |
2-amino-1-(1,3-thiazol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-3-4(8)5-7-1-2-9-5/h1-2H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRBRLNTLFCYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295940 | |
Record name | Ethanone, 2-amino-1-(2-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153720-01-5 | |
Record name | Ethanone, 2-amino-1-(2-thiazolyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153720-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-amino-1-(2-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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